(S)-(+)-Modafinic acid
Overview
Description
(S)-(+)-Modafinic acid is a chiral compound and an active metabolite of modafinil, a well-known wakefulness-promoting agent. It is primarily used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. The compound is characterized by its ability to enhance cognitive function and promote wakefulness without the typical side effects associated with traditional stimulants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Modafinic acid typically involves the following steps:
Oxidation of Modafinil: Modafinil is oxidized to produce modafinil sulfone.
Hydrolysis: The modafinil sulfone is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation and hydrolysis processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-Modafinic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of modafinil to modafinil sulfone.
Hydrolysis: Conversion of modafinil sulfone to this compound.
Substitution: Various substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Hydrolyzing Agents: Acidic or basic conditions are typically employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products: The major product of these reactions is this compound itself, with potential by-products including modafinil sulfone and other oxidized derivatives.
Scientific Research Applications
(S)-(+)-Modafinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of modafinil and its metabolites.
Biology: The compound is studied for its effects on various biological pathways, particularly those related to wakefulness and cognitive function.
Medicine: Research focuses on its potential therapeutic applications in treating sleep disorders and enhancing cognitive performance.
Industry: It is used in the development of new pharmaceuticals and as a model compound for studying chiral drug metabolism.
Mechanism of Action
The mechanism of action of (S)-(+)-Modafinic acid involves several molecular targets and pathways:
Dopamine Transporter Inhibition: The compound acts as a weak inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain.
Histamine Pathways: It also affects histamine pathways, contributing to its wakefulness-promoting effects.
Orexin Pathways: Modafinic acid influences orexin neurons, which play a crucial role in maintaining wakefulness and regulating sleep-wake cycles.
Comparison with Similar Compounds
Modafinil: The parent compound from which (S)-(+)-Modafinic acid is derived.
Armodafinil: The R-enantiomer of modafinil, also used to promote wakefulness.
Adrafinil: A prodrug of modafinil that is metabolized into modafinil in the body.
Uniqueness: this compound is unique in its specific chiral form, which contributes to its distinct pharmacological profile. Unlike modafinil and armodafinil, this compound is primarily studied for its metabolic and pharmacokinetic properties rather than its direct therapeutic effects.
Properties
IUPAC Name |
2-[(S)-benzhydrylsulfinyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469625 | |
Record name | (S)-(+)-Modafinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112111-44-1 | |
Record name | (S)-(+)-Modafinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112111-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-Modafinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODAFINIL ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461846KJWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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